molecular formula C18H15Cl3N2O2 B2810106 2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide CAS No. 954669-04-6

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide

Cat. No. B2810106
CAS RN: 954669-04-6
M. Wt: 397.68
InChI Key: PVIXVVNAYFCPNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,5-dichloro-N-((1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl)methyl)benzamide is a chemical compound that is used in scientific research as a tool to understand the mechanisms of certain biological processes. This compound is synthesized using a specific method and has been studied for its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions for research.

Scientific Research Applications

Antipathogenic Activity of Thiourea Derivatives

Research on the synthesis and antipathogenic activity of new thiourea derivatives, including those with various chlorophenyl substitutions, demonstrated their potential for development as novel antimicrobial agents with antibiofilm properties. These compounds have shown significant activity especially against Pseudomonas aeruginosa and Staphylococcus aureus strains, which are known for their biofilm growth capabilities (Limban, Marutescu, & Chifiriuc, 2011).

Molecular Interaction with CB1 Cannabinoid Receptor

A study on the molecular interaction of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide with the CB1 cannabinoid receptor highlighted the compound's potent and selective antagonism. This research provides insights into the structural requirements for binding to cannabinoid receptors, potentially informing the design of novel therapeutic agents (Shim, Welsh, Cartier, Edwards, & Howlett, 2002).

Antioxidant Activity of Pyrrolidine Derivatives

A study on the synthesis and antioxidant activity of 1-(5-chloro-2-hydroxyphenyl)-5-oxopyrrolidine-3-carboxylic acid derivatives revealed that certain compounds exhibited potent antioxidant activity, surpassing that of well-known antioxidants like ascorbic acid. This suggests potential applications in the development of new antioxidant agents (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).

Cytotoxic Activity of Thiadiazolo[2,3-a]pyridine Derivatives

Research on the synthesis, crystal structure, and cytotoxic activity of novel cyclic systems in [1,2,4]thiadiazolo[2,3-a]pyridine benzamide derivatives and their copper(II) complexes indicated significant cytotoxicity against various human cancer cell lines. These findings suggest the potential use of such compounds in cancer therapy (Adhami, Safavi, Ehsani, Ardestani, Emmerling, & Simyari, 2014).

properties

IUPAC Name

2,5-dichloro-N-[[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15Cl3N2O2/c19-12-1-4-14(5-2-12)23-10-11(7-17(23)24)9-22-18(25)15-8-13(20)3-6-16(15)21/h1-6,8,11H,7,9-10H2,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PVIXVVNAYFCPNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=C(C=C2)Cl)CNC(=O)C3=C(C=CC(=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15Cl3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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